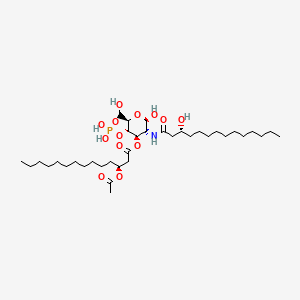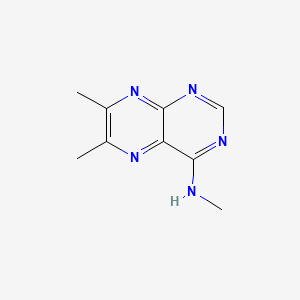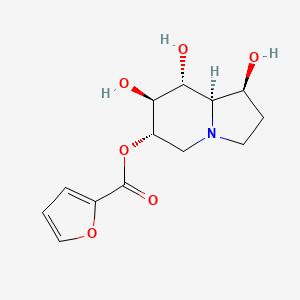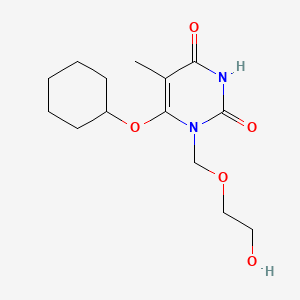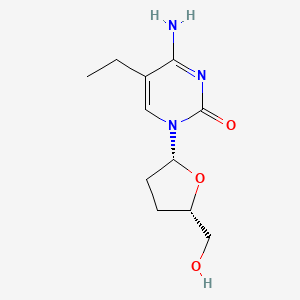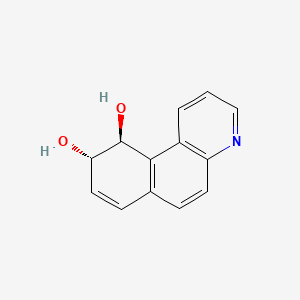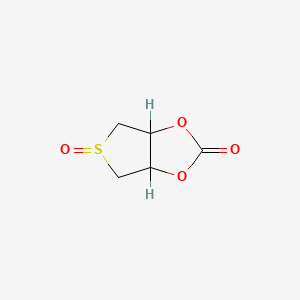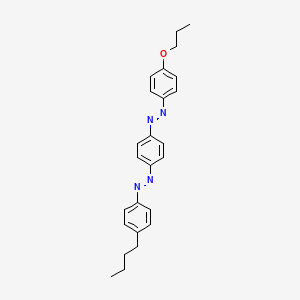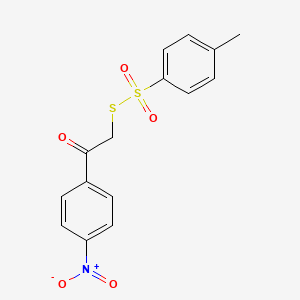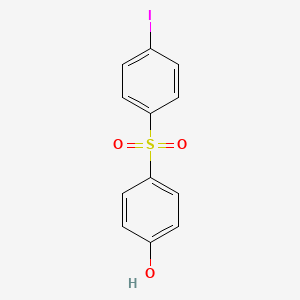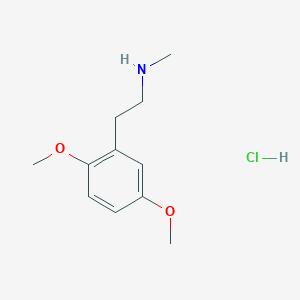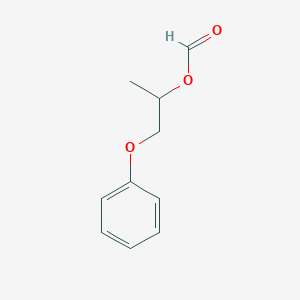
1-Phenoxypropan-2-yl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxypropan-2-yl formate is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is used in various chemical applications. This compound is known for its pleasant aromatic odor and is soluble in many organic solvents.
Vorbereitungsmethoden
1-Phenoxypropan-2-yl formate can be synthesized through the esterification of 1-phenoxypropan-2-ol with formic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:
C9H12O2+HCOOH→C10H12O3+H2O
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-Phenoxypropan-2-yl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-phenoxypropan-2-ol and formic acid.
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it to 1-phenoxypropan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents.
Wissenschaftliche Forschungsanwendungen
1-Phenoxypropan-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-phenoxypropan-2-yl formate involves its interaction with specific molecular targets. It can act as a substrate for esterases, which hydrolyze the ester bond to release 1-phenoxypropan-2-ol and formic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenoxypropan-2-yl formate can be compared with similar compounds such as:
1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of a formate group.
1-Phenoxypropan-2-ol: The alcohol form of the compound, which is a precursor in its synthesis.
Phenoxyacetic acid: An oxidation product of this compound.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
6290-19-3 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-phenoxypropan-2-yl formate |
InChI |
InChI=1S/C10H12O3/c1-9(13-8-11)7-12-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI-Schlüssel |
MSMJDVYJWOKLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


